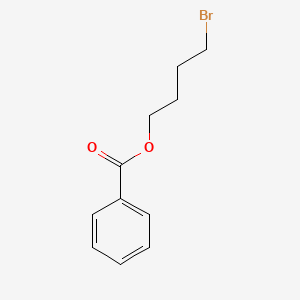

4-Bromobutyl benzoate

Description

Strategic Importance in Organic Synthesis

The strategic importance of 4-bromobutyl benzoate (B1203000) in organic synthesis stems from its nature as a bifunctional reagent. It possesses two distinct reactive sites: the electrophilic carbon atom attached to the bromine, and the ester carbonyl group. The primary alkyl bromide functionality makes it an effective alkylating agent. nih.govoncohemakey.com Alkylating agents are compounds that facilitate the transfer of an alkyl group from one molecule to another and are fundamental tools in synthetic chemistry. oncohemakey.com

In the case of 4-bromobutyl benzoate, the bromine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of the benzoyloxybutyl group onto a wide range of nucleophiles, such as amines, thiols, and carbanions. This capability is particularly useful for constructing more complex molecular frameworks from simpler precursors. The four-carbon chain provides a flexible spacer, which can be crucial in the design of molecules with specific spatial arrangements of functional groups.

Furthermore, compounds with similar structures, such as other brominated benzoic acid esters, are recognized as important intermediates in the synthesis of pharmacologically active molecules. google.comchemicalbook.com For example, methyl 4-(bromomethyl)benzoate (B8499459) is utilized in the preparation of potential anti-HIV agents and aldose reductase inhibitors. chemicalbook.com This highlights the utility of the bromo-ester motif in medicinal chemistry, suggesting the potential of this compound as a key building block for novel therapeutic agents. Its structure is also conducive to the synthesis of heterocyclic compounds, where the alkyl chain can be involved in ring-forming reactions. researchgate.netresearchgate.net

Contextualization within Benzoate Ester Chemistry

This compound is a specific example within the broad and well-studied class of benzoate esters. organic-chemistry.org Benzoate esters are characterized by a benzoyl group (C₆H₅CO-) attached to an oxygen atom, which is then linked to an organic substituent. They are widely found in nature and are synthesized for a variety of applications, including their use as protecting groups for alcohols in multi-step syntheses. organic-chemistry.org

The synthesis of benzoate esters can be achieved through several established methods. A common route is the esterification of benzoic acid or its derivatives with an alcohol. Alternatively, the reaction of a benzoate salt, such as sodium benzoate, with an alkyl halide can yield the corresponding ester. blogspot.com For instance, the synthesis of butyl benzoate can be accomplished by reacting sodium benzoate with 1-bromobutane (B133212), often facilitated by a phase transfer catalyst. blogspot.com Following this logic, this compound could be synthesized from sodium benzoate and 1,4-dibromobutane (B41627).

What distinguishes this compound from simple alkyl benzoates like methyl benzoate or butyl benzoate is the presence of the terminal bromine atom on the alkyl chain. This reactive "handle" allows for subsequent chemical modifications that are not possible with unfunctionalized benzoate esters. While a simple benzoate ester might be used primarily as a protecting group or a final product, a functionalized ester like this compound serves as a versatile intermediate, bridging the gap between simple starting materials and complex target molecules. This dual functionality—the stable ester and the reactive alkyl halide—positions this compound as a specialized and valuable tool in the repertoire of synthetic organic chemistry.

Structure

3D Structure

Properties

CAS No. |

36978-34-4 |

|---|---|

Molecular Formula |

C11H13BrO2 |

Molecular Weight |

257.12 g/mol |

IUPAC Name |

4-bromobutyl benzoate |

InChI |

InChI=1S/C11H13BrO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

QYSDMATZBUXJMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCBr |

Origin of Product |

United States |

Mechanistic Elucidation of 4 Bromobutyl Benzoate Reactivity and Transformations

Nucleophilic Substitution Mechanisms at the Brominated Center

The primary alkyl bromide structure of 4-bromobutyl benzoate (B1203000) predisposes it to nucleophilic substitution reactions. The key question revolves around the operative mechanism: a concerted bimolecular (SN2) process or a stepwise unimolecular (SN1) pathway involving a carbocation intermediate. utexas.eduyoutube.com

Given that 4-bromobutyl benzoate is a primary alkyl halide, the SN2 mechanism is generally favored. utexas.edu In this pathway, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously in a single, concerted step. utexas.edu The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Steric hindrance is a critical factor in SN2 reactions; less hindered substrates, like primary halides, react more readily. utexas.eduyoutube.com

However, the possibility of an SN1 mechanism, though less likely, cannot be entirely dismissed, particularly under conditions that favor carbocation formation, such as the use of a polar protic solvent. youtube.comyoutube.com An SN1 reaction would proceed in two steps: the slow, rate-determining departure of the bromide leaving group to form a primary carbocation, followed by a rapid attack by the nucleophile. youtube.com The stability of the resulting carbocation is paramount for an SN1 pathway. Primary carbocations are notoriously unstable, which is why SN1 reactions are more characteristic of tertiary and secondary alkyl halides. youtube.comkhanacademy.org

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Mechanism | SN2 Mechanism |

| Substrate Structure | Favored for tertiary > secondary | Favored for methyl > primary > secondary |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |

| Intermediate | Carbocation | None (transition state) |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

This table summarizes the key differences between SN1 and SN2 reactions, providing a framework for predicting the reactivity of substrates like this compound. youtube.comyoutube.com

Reactivity of the Ester Functional Group in Benzoate Derivatives

The ester group in this compound presents another site for chemical transformation, most notably hydrolysis and transesterification. The reactivity of this group is influenced by both electronic and steric factors.

Ester hydrolysis can be catalyzed by either acid or base. libretexts.org Under basic conditions, the reaction, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. nih.gov Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

The rate of hydrolysis can be affected by substituents on the benzoate ring. A study on the hydrolysis of substituted methyl benzoates showed that the presence of an ortho-hydroxy group slows down the reaction due to intramolecular hydrogen bonding, whereas an ortho-methoxy group increases the rate. zenodo.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also occur under acidic or basic catalysis. libretexts.org For example, the reaction of methyl benzoate with ethanol (B145695) in the presence of an acid catalyst yields ethyl benzoate and methanol. libretexts.org

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with a leaving group (bromide) and a nucleophilic center (the carbonyl oxygen of the ester) separated by a four-carbon chain, is conducive to intramolecular cyclization. Nucleophilic attack of the carbonyl oxygen on the carbon bearing the bromine can lead to the formation of a five-membered cyclic intermediate.

Rearrangement reactions are also possible, particularly if a carbocation is formed. imperial.ac.uk For instance, a 1,2-hydride or alkyl shift could occur to form a more stable secondary carbocation from an initially formed primary carbocation, although this is less likely for this compound under typical SN2 conditions.

Role of Neighboring Group Participation in Stereochemical Control

In analogs of this compound, particularly in glycosylation reactions, an acyloxy group (like a benzoate) at a neighboring carbon can participate in the displacement of a leaving group. nih.gov The ester group attacks the electrophilic carbon from the backside, forming a cyclic dioxolenium ion intermediate. nih.gov The subsequent attack by an external nucleophile on this intermediate occurs with inversion of configuration. Since the initial NGP step also involved an inversion, the net result is retention of stereochemistry. spcmc.ac.in This phenomenon is well-documented in carbohydrate chemistry, where 1,2-trans glycosides are often formed with high selectivity due to the participation of a C2-ester group. nih.gov

The effectiveness of NGP is dependent on the ability of the neighboring group to act as a nucleophile. Aromatic rings can also participate in NGP, forming phenonium ion intermediates. wikipedia.orglibretexts.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The course of a chemical reaction, whether it proceeds via one pathway or another, is governed by kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products).

Concentration Effects on Stereoselectivity

In reactions where SN1 and SN2 mechanisms compete, the concentration of the nucleophile can significantly influence the stereochemical outcome. Since the SN2 reaction rate is dependent on the nucleophile concentration while the SN1 rate is not, a high concentration of a strong nucleophile will favor the SN2 pathway, leading to inversion of configuration. youtube.comyoutube.com Conversely, a low concentration of a weak nucleophile in a polar protic solvent would favor the SN1 pathway, resulting in racemization.

A study on substitution reactions of acetals demonstrated that neighboring group participation was essential for high diastereoselectivity. nih.gov In the absence of NGP, the reaction proceeded with no selectivity. nih.gov

Temperature and Catalysis in Reaction Progression

Temperature plays a significant role in reaction kinetics. Generally, increasing the temperature increases the rate of both SN1 and SN2 reactions, as it provides the necessary activation energy. savemyexams.com For instance, the hydrolysis of haloalkanes is often slow at room temperature and requires heating. savemyexams.com

Catalysis can dramatically alter reaction pathways and rates. In the context of this compound, Lewis acids could be used to catalyze the departure of the bromide ion, promoting an SN1-like mechanism. bac-lac.gc.ca Nucleophilic catalysts, such as 4-(N,N-dimethylamino)pyridine (DMAP), are commonly used to accelerate acylation reactions of alcohols and phenols. organic-chemistry.org

Applications of 4 Bromobutyl Benzoate and Its Analogs in Advanced Chemical Synthesis

Utility as a Precursor for Pharmaceutical Intermediates

The structural framework of 4-bromobutyl benzoate (B1203000) is valuable in medicinal chemistry for the construction of biologically active molecules. Its ability to act as a linker and introduce a benzoyl moiety is particularly useful in developing drug candidates.

A significant application of 4-bromobutyl benzoate analogs is in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is the production of Mebeverine Hydrochloride, an antispasmodic drug used to treat irritable bowel syndrome. researchgate.net In an improved and commercially viable synthesis of Mebeverine, a substituted analog, 4-bromobutyl 3,4-dimethoxybenzoate, serves as a key intermediate. cnr.itresearchgate.net

Table 1: Optimized Reaction Conditions for Mebeverine Hydrochloride Synthesis using a this compound Analog

| Step | Reactants | Reagents/Solvents | Temperature | Duration | Yield | Purity (by HPLC) |

|---|---|---|---|---|---|---|

| Esterification | Veratric acid, 4-Bromobutanol | p-TsOH, Toluene | 105-115°C | 10-15 h | High | >98% (by GC) |

| Coupling | 4-Bromobutyl 3,4-dimethoxybenzoate, N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | Acetone | 55-65°C | 15-20 h | High | - |

| Salt Formation & Purification | Mebeverine Base | i-PrOH HCl, Acetone | 0-15°C | 1 h | - | >99.7% |

Data sourced from Phanikumar and Sharma, 2021. cnr.itresearchgate.net

G protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. nih.gov Ligands that modulate these receptors are crucial for treating a vast range of diseases. While direct synthesis of specific GPCR ligands using this compound is not extensively documented in dedicated studies, its structure makes it an ideal scaffold for this purpose.

The development of novel GPCR ligands often involves combining a core aromatic structure (like the benzoate group) with a flexible aliphatic chain that can position other functional groups to interact with the receptor's binding pocket. researchgate.netnih.gov The 4-bromobutyl group in this compound serves as a reactive "handle." It allows medicinal chemists to attach various nucleophilic fragments, such as amines, phenols, or thiols, which can be critical for receptor affinity and selectivity. This modular approach enables the systematic exploration of the chemical space around a target receptor, facilitating the discovery of new and more effective ligands.

Role in the Construction of Complex Organic Molecules

Beyond pharmaceuticals, this compound is a valuable tool for organic chemists aiming to build complex molecular architectures. Its bifunctional nature allows for its incorporation into a wide array of structures.

Heterocyclic compounds are fundamental to organic chemistry and are prevalent in natural products, dyes, and pharmaceuticals. This compound can serve as an electrophilic building block for constructing larger heterocyclic systems. The primary mode of reaction is the alkylation of a heteroatom (typically nitrogen, oxygen, or sulfur) within a pre-existing heterocyclic ring.

For instance, the nitrogen atom of an amine-containing heterocycle (like pyridine, imidazole, or indole) can displace the bromide ion of this compound in a nucleophilic substitution reaction. This process appends the 4-oxycarbonylphenylbutyl group to the heterocycle, creating a more complex molecule with distinct chemical properties. This strategy is a foundational method for elaborating simple heterocyclic precursors into more functionalized and sterically diverse derivatives.

Specialty chemicals are compounds produced for specific applications and are a cornerstone of the modern chemical industry. Intermediates like this compound are essential for their synthesis. Its utility stems from the differential reactivity of its two functional groups. The alkyl bromide is susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or transesterification under different conditions. This allows for a stepwise, controlled synthesis where one part of the molecule can be modified while the other remains intact for a later transformation. This makes it a versatile connector piece for linking different molecular fragments in the production of specialty polymers, coatings, and electronic materials.

Integration into Polymeric and Material Science Systems

The structure of this compound is also suitable for applications in polymer chemistry and material science. Benzoate esters are common components of various polymers, including liquid crystals and high-performance polyesters.

Research into poly(4-oxyalkylenoxy benzoate)s has demonstrated that related chloro-functionalized monomers can be successfully polymerized. cnr.itresearchgate.net In these studies, monomers are synthesized from p-(4-hydroxy)benzoic acid and chloro-alcohols (like 4-chloro-1-butanol). cnr.itresearchgate.net These monomers are then subjected to bulk polymerization to create polymers whose thermal behavior and crystallinity are dependent on the length of the alkyl chain. cnr.itresearchgate.net

Given its similar structure, this compound is a viable candidate for analogous polymerization reactions. The bromo-group is an excellent leaving group, making it suitable for polycondensation reactions with difunctional nucleophiles (e.g., bisphenols or diols) to form polyesters or polyethers. Furthermore, the benzoate moiety can be used to influence the properties of polymers. For example, benzoate-catalyzed group transfer polymerization is a known method for producing certain acrylic polymers, highlighting the role of the benzoate structure in controlling polymerization processes.

Chemical Modification of Elastomers and Polymers with Bromobutyl Moieties

This compound serves as a functional chemical for the modification of elastomers, primarily acting as a crosslinking agent. smolecule.com The unique bifunctional nature of the molecule, possessing both a reactive bromine atom and an ester group, allows for the formation of three-dimensional polymer networks, which significantly enhances the mechanical properties and thermal stability of the elastomer. smolecule.com

The crosslinking mechanism involves the bromine functionality, which can participate in free-radical reactions. smolecule.com These reactions can be initiated thermally or photochemically, leading to the formation of covalent bonds between adjacent polymer chains. smolecule.com This process increases the crosslink density of the material, resulting in improved tensile strength and hardness. smolecule.com

Furthermore, the ester component of this compound can undergo transesterification reactions. smolecule.com In polyester (B1180765) or other ester-containing rubber systems, increasing the density of ester bonds through the incorporation of molecules like this compound can enhance the dynamic properties of the material. This is attributed to an increased probability of transesterification, which can lead to shorter relaxation times and lower relaxation activation energies when compared to conventional sulfur or peroxide crosslinking systems. smolecule.com

The performance of this compound as a crosslinking agent can be quantified by various material properties, as detailed in the table below.

| Property | Value | Test Method |

| Crosslink Density | 2.5-4.8 × 10⁻⁴ mol/cm³ | Equilibrium swelling |

| Tensile Strength | 15-25 MPa | ASTM D412 |

| Elongation at Break | 300-600% | ASTM D412 |

| Shore A Hardness | 65-85 | ASTM D2240 |

| Compression Set | 15-25% | ASTM D395 |

This table presents typical performance metrics for elastomers crosslinked with this compound, based on data from chemical suppliers. smolecule.com

Incorporation into Photoactive Polymeric Systems

Based on available scientific literature, there is no specific information detailing the incorporation of this compound into photoactive polymeric systems. While the bromine group can be involved in reactions initiated by photochemical means for crosslinking, this does not confer inherent photoactivity to the resulting polymer system itself. smolecule.com Research on photoactive polymers typically involves chromophores or photoresponsive moieties that are not characteristic of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 4-bromobutyl benzoate (B1203000). Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-bromobutyl benzoate is expected to show distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the 4-bromobutyl chain.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm). The protons ortho to the carbonyl group are the most deshielded and are expected to resonate at the lowest field, likely as a doublet around δ 8.0 ppm. The meta and para protons would appear at slightly higher fields, between δ 7.2 and 7.6 ppm, with multiplicities depending on the coupling patterns.

Aliphatic Protons: The methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) is deshielded and would appear as a triplet around δ 4.3 ppm. The methylene group adjacent to the bromine atom (-CH₂-Br) is also deshielded and is expected to resonate as a triplet around δ 3.4 ppm. The two central methylene groups (-CH₂-CH₂-) in the butyl chain would appear as overlapping multiplets in the upfield region, typically between δ 1.8 and 2.2 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and typically appears at a chemical shift of approximately δ 166 ppm.

Aromatic Carbons: The aromatic carbons show signals between δ 128 and 133 ppm. The carbon atom to which the carbonyl group is attached (quaternary carbon) is expected around δ 130 ppm, while the protonated carbons will have distinct shifts.

Aliphatic Carbons: The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) is expected around δ 64 ppm. The carbon bonded to the bromine atom (-C H₂-Br) would appear around δ 33 ppm. The remaining two methylene carbons in the butyl chain are expected to resonate at approximately δ 28 and δ 30 ppm.

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) | ||

|---|---|---|---|

| Assignment | Approx. Chemical Shift | Assignment | Approx. Chemical Shift |

| Aromatic (ortho-H) | ~8.0 (d) | C=O (Ester) | ~166 |

| Aromatic (meta/para-H) | ~7.2-7.6 (m) | Aromatic (C-ipso) | ~130 |

| -O-CH₂- | ~4.3 (t) | Aromatic (CH) | ~128-133 |

| -CH₂-Br | ~3.4 (t) | -O-CH₂- | ~64 |

| -CH₂-CH₂- | ~1.8-2.2 (m) | -CH₂-Br | ~33 |

| -CH₂-CH₂- | ~28-30 |

Mass Spectrometry Techniques (MS, HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₁₁H₁₃BrO₂) would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a pair of peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. The calculated monoisotopic mass is approximately 256.01 g/mol (for ⁷⁹Br) and 258.01 g/mol (for ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the molecular formula. For C₁₁H₁₃⁷⁹BrO₂, the exact mass would confirm the elemental composition.

Fragmentation Pattern: Common fragmentation pathways for benzoate esters involve the cleavage of the ester bond. A prominent peak is expected at m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺). pharmacy180.com Another significant fragment could arise from the loss of the entire bromobutoxy group. The bromobutyl chain can also fragment, leading to peaks corresponding to the loss of bromine or parts of the alkyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. libretexts.org LC-MS is particularly useful for analyzing complex mixtures and can be used to confirm the presence and purity of this compound in a reaction mixture, providing both retention time and mass-to-charge ratio data.

| m/z (Predicted) | Assignment | Notes |

|---|---|---|

| 256/258 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ⁷⁹Br and ⁸¹Br |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Often the base peak for benzoate esters pharmacy180.com |

| 77 | [C₆H₅]⁺ (Phenyl cation) | From loss of CO from the benzoyl cation pharmacy180.com |

| 177/179 | [M - C₄H₈Br]⁺ | Loss of bromobutyl radical (unlikely) or [M-C₆H₅O]⁺ |

| 135 | [Br(CH₂)₄]⁺ (Bromobutyl cation) | Cleavage of the ester C-O bond |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. libretexts.org This is one of the most prominent peaks in the spectrum.

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group will produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring typically appears as a series of absorptions just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene groups in the butyl chain will result in strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub

Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches of the benzene ring give rise to characteristic absorptions of variable intensity around 1600 cm⁻¹ and 1450-1500 cm⁻¹. libretexts.org

C-Br Stretch: The C-Br stretching vibration is expected to produce a medium to strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 515 and 690 cm⁻¹. libretexts.org

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3030-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1720-1740 | C=O Stretch | Ester |

| ~1600, ~1450 | C=C Stretch (in-ring) | Aromatic |

| 1100-1300 | C-O Stretch | Ester |

| 515-690 | C-Br Stretch | Alkyl Bromide |

High-Performance Chromatographic Separations (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating, identifying, and quantifying this compound. These methods are crucial for assessing the purity of the compound and monitoring reaction progress.

A typical method for analyzing a moderately polar compound like this compound would involve reverse-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, where the nonpolar stationary phase interacts with the nonpolar parts of the analyte.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, can be used to ensure good separation and sharp peaks. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape. sphinxsai.com

Detection: A UV detector is highly effective, as the benzoate group contains a chromophore that absorbs strongly in the UV region (typically around 230-254 nm).

Retention Time: The retention time of this compound will depend on the specific conditions (column, mobile phase composition, flow rate, temperature). Due to its nonpolar alkyl chain and aromatic ring, it is expected to be well-retained on a C18 column under reverse-phase conditions. UPLC, which uses smaller particle sizes in the stationary phase, would offer faster analysis times and higher resolution compared to traditional HPLC.

Elemental Microanalysis

Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, oxygen, bromine) in a purified sample. This data is used to confirm the empirical and molecular formula of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₁₁H₁₃BrO₂. A close match between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

Theoretical Calculation for C₁₁H₁₃BrO₂ (Molecular Weight: 257.12 g/mol ):

Carbon (C): (11 * 12.011) / 257.12 * 100% = 51.38%

Hydrogen (H): (13 * 1.008) / 257.12 * 100% = 5.10%

Bromine (Br): 79.904 / 257.12 * 100% = 31.07%

Oxygen (O): (2 * 15.999) / 257.12 * 100% = 12.45%

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.38 | Experimental Value |

| Hydrogen (H) | 5.10 | Experimental Value |

| Bromine (Br) | 31.07 | *Experimental Value |

*Experimental values are obtained from laboratory analysis of a purified sample.

Computational Chemistry and Theoretical Investigations of 4 Bromobutyl Benzoate

Density Functional Theory (DFT) Studies for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to elucidate reaction mechanisms, predict geometries, and calculate energetic properties. For a compound like 4-bromobutyl benzoate (B1203000), DFT studies would be invaluable for understanding its synthesis and reactivity.

The synthesis of 4-bromobutyl benzoate, typically via esterification of benzoic acid or its derivatives with 4-bromo-1-butanol, involves the formation and breaking of several chemical bonds. Characterizing the transition states (TS) of these reaction steps is crucial for understanding the reaction kinetics and mechanism.

DFT calculations can model the geometry of these high-energy transition state structures. For instance, in the esterification reaction, a key transition state would involve the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the benzoic acid derivative. Studies on similar reactions, such as the reaction between benzaldehyde (B42025) and amines, have successfully identified and characterized multiple transition states using DFT methods like B3LYP/6-31+G(d) canterbury.ac.uk. These studies analyze the imaginary frequencies of the optimized TS geometry to confirm that it represents a true saddle point on the potential energy surface, connecting reactants to products. For the formation of this compound, DFT would help identify the precise bond lengths and angles at the peak of the reaction energy barrier.

Mechanistic investigations into palladium-catalyzed C-H functionalization of benzoates also rely on DFT to reveal transition state energies, which can explain reaction selectivity. acs.org Such studies show that ligand structure can significantly lower the transition state energy for C-H activation acs.org.

Mapping the energetic landscape of a reaction provides a comprehensive view of the entire reaction pathway, including reactants, intermediates, transition states, and products. This "map" helps determine the most favorable reaction pathway and the rate-limiting step.

DFT calculations are used to compute the relative energies of all species along the reaction coordinate. A study on the photocatalytic reduction of 4-bromobenzaldehyde, a related brominated aromatic compound, employed DFT to map the energetic pathways for both debromination and carbonyl reduction, revealing how solvent choice dictates the reaction outcome. rsc.org The energetic profile shows the activation barriers for each step, calculated as the energy difference between the transition state and the preceding reactant or intermediate. For the synthesis of this compound, an energetic landscape map would clarify whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving tetrahedral intermediates and would quantify the energy required to overcome each barrier.

Table 1: Illustrative Energetic Data from DFT Studies on a Related Reaction (Note: This table is illustrative, based on typical DFT study outputs for analogous reactions, as direct data for this compound is not available.)

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Benzoic Acid + 4-Bromo-1-butanol) | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +25.4 | Nucleophilic attack |

| 3 | Intermediate 1 | -5.2 | Tetrahedral intermediate |

| 4 | Transition State 2 (TS2) | +15.8 | Proton transfer |

| 5 | Intermediate 2 | -10.1 | Protonated intermediate |

| 6 | Transition State 3 (TS3) | +20.3 | Water elimination |

| 7 | Products (this compound + H₂O) | -15.6 | Final products |

Molecular Dynamics and Docking Simulations (for related ligands)

Molecular dynamics (MD) and docking simulations are computational techniques used to predict how a molecule (ligand) interacts with a macromolecular target, typically a protein. easychair.org While this compound is not primarily studied as a bioactive agent, the extensive research on benzoate derivatives as ligands for various protein targets provides insight into how it might be modeled. google.com These methods are central to drug discovery and design. easychair.orgnih.govnumberanalytics.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.comyoutube.com The quality of the binding is often estimated using a scoring function, which calculates a value representing the binding affinity.

Studies on various benzoate derivatives have successfully used docking to predict their binding modes. For example, docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease and eugenyl benzoate derivatives against the BCL-2 protein have identified key interactions. nih.govnih.govbiorxiv.org These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the protein's active site. The carbonyl oxygen of the benzoate ester group is a common hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The phenyl ring of the benzoate moiety and the butyl chain can form favorable hydrophobic interactions with nonpolar amino acid residues.

A docking simulation of this compound into a hypothetical protein active site would likely show the benzene (B151609) ring engaging in π-stacking or hydrophobic interactions, while the ester's carbonyl oxygen acts as a hydrogen bond acceptor. The bromobutyl chain would explore hydrophobic pockets, with the bromine atom potentially forming halogen bonds.

Table 2: Example Docking Results for Benzoate-Related Ligands and Target Proteins

| Ligand | Target Protein | Docking Score (Example Value) | Key Interacting Residues (Example) | Reference |

| Sodium Benzoate | Bovine Serum Albumin (BSA) | - | TYR 156, LYS 198, ARG 217 | researchgate.net |

| Octyl gallate | SARS-CoV-2 Main Protease | -60.22 | CYS145, HIS41, GLU166 | nih.gov |

| N1-benzoyl-7-bromo-4-methyl-1,5-benzodiazepine-2-one | GABA-A Receptor Associated Protein | -5.0915 | Not specified | researchgate.net |

| Benzoic Acid | Human Peroxiredoxin 5 | Not specified | Not specified | nih.gov |

Conformation Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, including its conformational flexibility. nih.gov An MD simulation of a ligand-protein complex can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. nih.gov

For a flexible molecule like this compound, conformation analysis is important. The molecule has several rotatable bonds, particularly in the butyl chain and around the ester linkage. An MD simulation would show the range of conformations the molecule adopts in solution or within a binding site. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure, indicating the stability of the system. nih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the structure. nih.gov

A study on a novel ortho-fluoroazobenzene benzoate derivative revealed the presence of two distinct rotomers (rotational isomers) in its crystal structure, highlighting the importance of conformational analysis. researchgate.net An MD simulation of this compound would similarly explore its rotational isomers and determine the most energetically favorable conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (for related bioactive derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mesysrevpharm.orgjocpr.com By building a predictive model, QSAR can estimate the activity of new, unsynthesized compounds, guiding rational drug design. easychair.orgjocpr.com

While no QSAR models are specifically published for this compound, numerous studies have been performed on bioactive benzoate derivatives and other esters. nih.govbiorxiv.orgnih.gov These studies serve as a template for how a QSAR model involving this compound derivatives could be constructed.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties:

Hydrophobic Descriptors: Such as LogP (the logarithm of the octanol-water partition coefficient), which measures a molecule's lipophilicity.

Electronic Descriptors: Such as dipole moment and partial atomic charges, which describe the electronic distribution in the molecule.

Steric or Topological Descriptors: Such as molecular weight, molar refractivity (CMR), and connectivity indices, which relate to the size and shape of the molecule.

A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀). researchgate.net

For instance, a QSAR study on eugenyl benzoate derivatives as anticancer agents yielded an equation where hydrophobicity (LogP) and steric properties (CMR) were found to significantly affect the cytotoxic activity. nih.govbiorxiv.org The study found that the hydrophobic parameter played a more crucial role than the steric parameter nih.govbiorxiv.org. Similarly, QSAR models for flavor thresholds of esters have found strong correlations between activity and structural descriptors. nih.gov

Table 3: Example of a QSAR Equation for Bioactive Benzoate Derivatives (Based on the study of eugenyl benzoate derivatives against HT29 colorectal cancer cells nih.govbiorxiv.org)

| QSAR Equation | Log(1/IC₅₀) = -0.865 - 0.210(LogP)² + 1.264(LogP) - 0.994(CMR) |

| Statistical Parameters | |

| n (number of compounds) | 10 |

| r (correlation coefficient) | 0.706 |

| Descriptor Significance | |

| (LogP)², LogP | These terms describe the parabolic relationship between hydrophobicity and biological activity. Activity increases with LogP up to an optimal point, after which it decreases. |

| CMR (Molar Refractivity) | This descriptor relates to the molecule's volume and polarizability, representing steric effects. |

This model indicates that for this class of compounds, both hydrophobicity and steric bulk are important for biological activity, with an optimal level of hydrophobicity being key. biorxiv.org A similar approach could be applied to a series of this compound derivatives to guide the optimization of a desired biological activity.

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on environmental stewardship is driving the development of greener synthetic methodologies for producing compounds like 4-bromobutyl benzoate (B1203000). Traditional synthesis, often relying on the Fischer esterification process, typically employs strong mineral acids like sulfuric acid, which can generate significant hazardous waste. researchgate.net Future research is focused on creating more sustainable and environmentally benign alternatives.

Key areas of development include:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification reactions represents a significant advancement in green chemistry. chemistryjournals.net Enzymatic reactions offer high selectivity, operate under mild conditions (ambient temperature and pressure), and reduce the formation of byproducts, thereby simplifying purification processes and minimizing waste. scielo.br

Alternative Solvents and Energy Sources: Research is moving away from volatile and toxic organic solvents. The exploration of greener solvents such as water, ionic liquids, or supercritical fluids is a promising avenue. chemistryjournals.net Additionally, energy-efficient techniques like microwave-assisted synthesis are being investigated to accelerate reaction times and lower energy consumption compared to conventional heating methods. chemistryjournals.net

Atom Economy: Future synthetic designs will prioritize atom economy, ensuring that a maximum number of atoms from the reactants are incorporated into the final product. This includes exploring novel catalytic systems that avoid the use of stoichiometric reagents which end up as waste. For instance, developing solid acid catalysts that can be easily recovered and reused would offer a sustainable alternative to homogenous acid catalysts.

| Feature | Traditional Synthesis (e.g., Fischer Esterification) | Green and Sustainable Routes |

| Catalyst | Strong mineral acids (e.g., Sulfuric Acid) | Enzymes (e.g., Lipases), reusable solid acids |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |

| Energy Input | High-temperature reflux | Mild conditions, microwave irradiation |

| Byproducts | Significant acidic waste | Minimal, often biodegradable |

| Efficiency | Moderate atom economy | High atom economy, high selectivity |

Exploration of Unconventional Reactivity Patterns

While the primary reactivity of 4-bromobutyl benzoate is centered on nucleophilic substitution at the carbon-bromine bond and reactions of the ester group, future research aims to uncover and exploit more unconventional reaction pathways. This exploration could unlock novel synthetic applications for the molecule.

Emerging research directions include:

Catalytic Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions. While standard couplings are known, future work may focus on more challenging or novel transformations, such as photoredox-catalyzed couplings or C-H activation reactions at the benzoate ring, using the bromo-butyl group as a directing or tethering moiety.

Radical-Mediated Reactions: The C-Br bond can be homolytically cleaved to generate alkyl radicals. Future studies may explore novel radical-based cyclization, addition, or polymerization reactions initiated from the 4-bromobutyl group, leading to complex molecular architectures that are not accessible through traditional ionic pathways.

Dual-Functional Reactivity: Research into reaction cascades where both the ester and the bromide functionalities participate in a concerted or sequential manner could lead to highly efficient syntheses of complex heterocyclic or polycyclic structures. This involves designing reactions where an initial transformation at one site triggers a subsequent reaction at the other.

Advanced Materials Design Incorporating this compound Motifs

The bifunctional nature of this compound makes it an excellent building block for advanced materials and polymers. smolecule.com The benzoate portion contributes rigidity and thermal stability, while the reactive bromo-terminus allows for polymerization or surface grafting.

Future applications in materials science are anticipated in the following areas:

Functional Polymers: this compound can be used as a monomer in step-growth polymerization to synthesize polyesters. smolecule.com The pendant bromide on the butyl side chain can be preserved during polymerization and used for post-polymerization modification. This allows for the synthesis of functional polymers where other chemical groups (e.g., fluorescent tags, bioactive molecules) can be grafted onto the polymer backbone, creating materials for sensors, drug delivery systems, or specialized coatings.

Surface Modification: The reactive bromine atom is ideal for grafting molecules onto surfaces to alter their properties. smolecule.com This is particularly relevant in biomaterials science, where surfaces of medical implants or devices can be functionalized to improve biocompatibility or to covalently attach antimicrobial agents. smolecule.com

Dendrimers and Complex Architectures: The molecule can serve as a foundational unit in the iterative synthesis of dendrimers and other hyperbranched polymers. The dual reactivity allows for controlled, generational growth, leading to macromolecules with precisely defined structures and properties suitable for applications in catalysis, nanomedicine, and electronics.

| Material Type | Role of this compound | Potential Applications |

| Functional Polyesters | Monomer with a reactive site for post-polymerization modification. smolecule.com | Drug delivery, smart coatings, sensors |

| Modified Surfaces | Grafting agent for covalent attachment of molecules. smolecule.com | Biocompatible implants, antimicrobial surfaces |

| Dendrimers | Building block for controlled, generational synthesis. | Nanomedicine, targeted drug delivery, catalysis |

| Bromobutyl Rubber | Analogue for understanding polymer properties like thermal stability and adhesion. bsef.com | Tire innerliners, pharmaceutical stoppers bsef.comexxonmobilchemical.com |

Integration with Artificial Intelligence for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating powerful tools for accelerating chemical research. chemai.io The synthesis and application of this compound are set to benefit significantly from these advancements.

Key integrations of AI include:

Reaction Prediction and Synthesis Planning: Machine learning (ML) models can predict the outcomes of chemical reactions, including product yields and potential side products. mdpi.comdigitellinc.com For a molecule like this compound, AI can suggest optimal synthetic routes, identify novel and more efficient pathways, and avoid non-viable reaction conditions, saving significant time and resources in the lab. beilstein-journals.org

Optimization of Reaction Conditions: AI algorithms, particularly those using active learning, can efficiently navigate the complex parameter space of a chemical reaction (e.g., temperature, concentration, catalyst choice) to find the optimal conditions for maximizing yield and minimizing impurities. digitellinc.combeilstein-journals.org This can be integrated with automated robotic platforms to create "self-driving" laboratories for synthesis optimization. technologynetworks.com

Discovery of New Reactivity and Materials: By analyzing vast datasets of chemical reactions and structures, AI can identify hidden patterns and predict novel reactivity for existing molecules like this compound. specialchem.com Furthermore, AI can be used to design new polymers and materials incorporating this motif, predicting their physical and chemical properties before they are ever synthesized.

The application of generative AI models, such as those that translate molecular structures (like SMILES notation) into detailed procedural texts, is a burgeoning field that could streamline the planning and execution of esterification reactions to produce this compound and its derivatives. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-bromobutyl benzoate, and how do reaction conditions influence yield?

The synthesis of this compound derivatives can be adapted from analogous alkylation or esterification protocols. For example, in the synthesis of methyl 4-(((4-bromobutyl)thio)ethynyl)benzoate (2l), a palladium-catalyzed coupling reaction achieved an 88% yield under mild conditions (45°C, 3 h) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . Key parameters include stoichiometric control of 1,4-dibromobutane and solvent selection (e.g., toluene), which minimizes side reactions. NMR data (δ 3.47 ppm for -CH2Br) and HRMS are critical for verifying structural integrity .

Q. How should researchers handle this compound safely, given limited toxicological data?

While specific toxicological data for this compound are scarce, related brominated compounds (e.g., 4-bromobenzoic acid) require stringent precautions:

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- First Aid : For skin exposure, wash with soap/water for ≥15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

- Waste Disposal : Segregate halogenated waste and consult professional disposal services to avoid environmental release .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : Focus on ^1H NMR signals for the bromobutyl chain (e.g., δ 2.03–2.09 ppm for CH2 groups adjacent to Br) and ester carbonyl (δ ~166 ppm in ^13C NMR) .

- HRMS : Use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 327.0049 for analogous compounds) .

- FTIR : Validate ester C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction byproducts (e.g., dehydrohalogenation products) be minimized during synthesis?

Side reactions like β-hydride elimination are common in brominated alkyl chains. Mitigation strategies include:

- Temperature Control : Maintain reactions below 50°C to suppress thermal decomposition .

- Catalyst Optimization : Use Pd(0) catalysts with chelating ligands (e.g., PPh3) to enhance selectivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates byproducts, as demonstrated in carbazole alkylation studies .

Q. What mechanistic insights explain the dual reactivity of bromobutyl groups in cross-coupling reactions?

The bromobutyl moiety can act as both an electrophile (via C-Br bond cleavage) and a nucleophile (via Grignard or organozinc intermediates). DFT studies on similar systems suggest that steric hindrance at the β-carbon dictates reactivity pathways. For example, in Suzuki-Miyaura couplings, bulky substituents favor oxidative addition over elimination .

Q. How can this compound be utilized in synthesizing functionalized polymers or drug intermediates?

- Polymer Chemistry : Incorporate this compound as a monomer in step-growth polymerizations (e.g., polyesters or polyurethanes), leveraging its ester and bromide groups for post-polymerization modifications .

- Pharmaceutical Intermediates : Use it to synthesize calix[4]arene derivatives for host-guest chemistry or imidazo[4,5-b]pyridine scaffolds via nucleophilic substitution .

Q. What analytical challenges arise in quantifying trace impurities (e.g., residual 1,4-dibromobutane) in this compound?

- GC-MS : Employ headspace sampling to detect volatile impurities like unreacted 1,4-dibromobutane (retention time ~8.2 min on DB-5 columns) .

- HPLC : Use ion-pair chromatography (e.g., C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm for non-volatile residuals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.